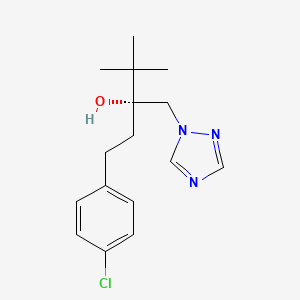
(R)-tebuconazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-tebuconazole is the (R)-enantiomer of 1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol. It is an enantiomer of a (S)-tebuconazole.
Wissenschaftliche Forschungsanwendungen
1. Environmental Impact and Bioaccumulation
(R)-tebuconazole has been studied for its environmental impact, particularly in aquatic ecosystems. For instance, Liu et al. (2016) investigated the chiral bioaccumulation behavior of tebuconazole in zebrafish (Danio rerio), observing preferential accumulation of (-)-R-tebuconazole in these fish. The study highlighted the importance of considering the fate of tebuconazole in the aquatic environment at the enantiomer level (Liu et al., 2016).
2. Soil Microbial Diversity and Activity
Research by Baćmaga et al. (2021) demonstrated that tebuconazole affects soil ecosystems, changing the population numbers and diversity of bacterial communities, and influencing the enzymatic activity of soil. This suggests that the frequent use of tebuconazole may pose risks to soil biological diversity (Baćmaga et al., 2021).
3. Toxicity and Mechanisms in Organisms
A study by Othmène et al. (2020) indicated that tebuconazole triggers mitochondrial pathways of apoptosis in cardiac cells, mediated through a ROS-dependent pathway. This research is pivotal in understanding the cytotoxic effects of tebuconazole on cardiac health (Othmène et al., 2020).
4. Biomonitoring and Exposure Analysis
Mercadante et al. (2018) conducted a study on the accumulation of tebuconazole in hair samples from agricultural workers. This study is crucial for understanding long-term exposure to tebuconazole and suggests that hair is a promising matrix for biomonitoring exposure (Mercadante et al., 2018).
5. Photocatalytic Degradation
Stamatis et al. (2015) explored the photocatalytic degradation of tebuconazole under simulated solar irradiation, revealing pathways for its transformation. This research is significant for environmental remediation efforts (Stamatis et al., 2015).
6. Effects on Reproductive and Developmental Health
Research by Ma et al. (2020) and Chen et al. (2019) investigated the impact of tebuconazole on rat fetal Leydig cells and pubertal Leydig cell development, respectively. These studies contribute to our understanding of tebuconazole's potential reproductive toxicity (Ma et al., 2020); (Chen et al., 2019).
7. Rapid Detection Techniques
A study by Truong et al. (2021) developed a new method for the rapid detection of tebuconazole using an aptasensor. This advancement is crucial for monitoring tebuconazole in food and environmental samples (Truong et al., 2021).
8. Impact of Repeated Exposure
Han et al. (2021) examined the effects of repeated tebuconazole exposure on soil microbial community composition and functional diversity. This study is important for assessing the long-term environmental impacts of tebuconazole use (Han et al., 2021).
Eigenschaften
Molekularformel |
C16H22ClN3O |
|---|---|
Molekulargewicht |
307.82 g/mol |
IUPAC-Name |
(3R)-1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol |
InChI |
InChI=1S/C16H22ClN3O/c1-15(2,3)16(21,10-20-12-18-11-19-20)9-8-13-4-6-14(17)7-5-13/h4-7,11-12,21H,8-10H2,1-3H3/t16-/m0/s1 |
InChI-Schlüssel |
PXMNMQRDXWABCY-INIZCTEOSA-N |
Isomerische SMILES |
CC(C)(C)[C@](CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O |
SMILES |
CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O |
Kanonische SMILES |
CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







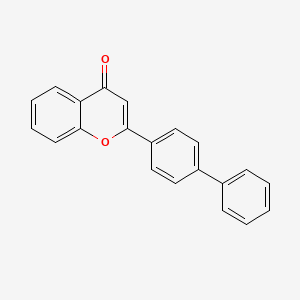
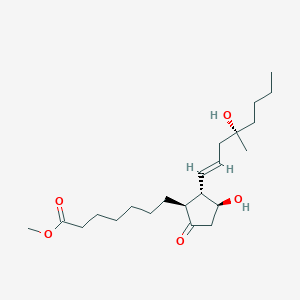
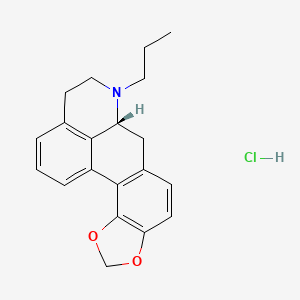
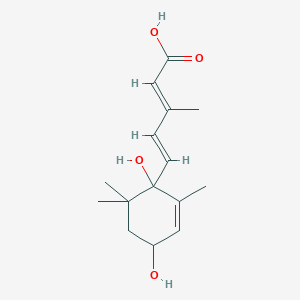

![[(1R,2S,11R,12S,13R,16R,17R,19S)-17-acetyloxy-8-(furan-3-yl)-4,12-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate](/img/structure/B1254659.png)
![(2S,5S)-5-Hydroxymethyl-2-isopropyl-1-methyl-1,2,4,5-tetrahydro-benzo[e][1,4]diazepin-3-one](/img/structure/B1254660.png)


